6-methyl-4-[4-(thiomorpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one
Description
6-methyl-4-[4-(thiomorpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
3-methyl-5-[(4-thiomorpholin-4-ylsulfonylphenyl)methyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-12-10-14(16(20)18-17-12)11-13-2-4-15(5-3-13)24(21,22)19-6-8-23-9-7-19/h2-5,10H,6-9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKJGFTWCAKNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[4-(thiomorpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The reaction conditions often require mild temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[4-(thiomorpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
6-methyl-4-[4-(thiomorpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-4-[4-(thiomorpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of phosphodiesterase (PDE) enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Zardaverine: A known phosphodiesterase inhibitor with anti-inflammatory properties.
Emorfazone: An anti-inflammatory agent with a similar pyridazinone structure.
Pyridaben: A herbicide with a pyridazinone core.
Uniqueness
6-methyl-4-[4-(thiomorpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the thiomorpholin-4-ylsulfonyl group enhances its biological activity and selectivity compared to other pyridazinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
